

Spectroscopic and Metabolic Insights into (S)-3-Hydroxy-9-methyldecanoyl-CoA

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Compound of Interest

Compound Name: (S)-3-Hydroxy-9-methyldecanoyl-CoA

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data (NMR and MS), experimental protocols, and metabolic significance of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**. While specific experimental data for this exact molecule is not readily available in public repositories, this document compiles representative data and established methodologies based on closely related 3-hydroxyacyl-CoA compounds.

Spectroscopic Data

The accurate characterization of **(S)-3-Hydroxy-9-methyldecanoyl-CoA** is crucial for its identification and quantification in biological systems. The following tables present expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, extrapolated from known values for coenzyme A and various acyl chains.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical structure and environment of atoms within a molecule. The following table outlines the predicted ^1H and ^{13}C NMR chemical shifts for the key moieties of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**.

Table 1: Predicted NMR Spectroscopic Data for **(S)-3-Hydroxy-9-methyldecanoyl-CoA**

Assignment	¹ H Chemical Shift (ppm)	¹³ C Chemical Shift (ppm)
Coenzyme A Moiety		
Adenine C2-H	~8.4	~152
Adenine C8-H	~8.1	~149
Ribose 1'-H	~6.1	~87
Pantothenate α-CH ₂	~3.5	~42
Pantothenate β-CH ₂	~2.4	~36
Cysteamine α-CH ₂	~3.1	~39
Cysteamine β-CH ₂ -S	~2.8	~31
(S)-3-Hydroxy-9-methyldecanoyl Moiety		
C1 (Thioester Carbonyl)	-	~200
C2 (-CH ₂ -CO-SCoA)	~2.7	~50
C3 (-CH(OH)-)	~4.0	~68
C4-C8 (-CH ₂ -)	~1.2-1.6	~25-35
C9 (-CH(CH ₃)-)	~1.5	~39
C10 (-CH ₃)	~0.85	~19
C9-CH ₃	~0.85	~19

Note: Predicted chemical shifts are based on data for coenzyme A and related acyl-CoA structures. Actual values may vary depending on solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is essential for the unambiguous identification of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**.

Table 2: Predicted Mass Spectrometry Data for **(S)-3-Hydroxy-9-methyldecanoyl-CoA**

Ion Type	Predicted m/z
[M+H] ⁺	~952.35
[M+Na] ⁺	~974.33
[M-H] ⁻	~950.33

Note: The molecular formula of **(S)-3-Hydroxy-9-methyldecanoyl-CoA** is C₃₂H₅₇N₇O₁₈P₃S. The predicted m/z values are for the monoisotopic mass and will be accompanied by a characteristic isotopic pattern.

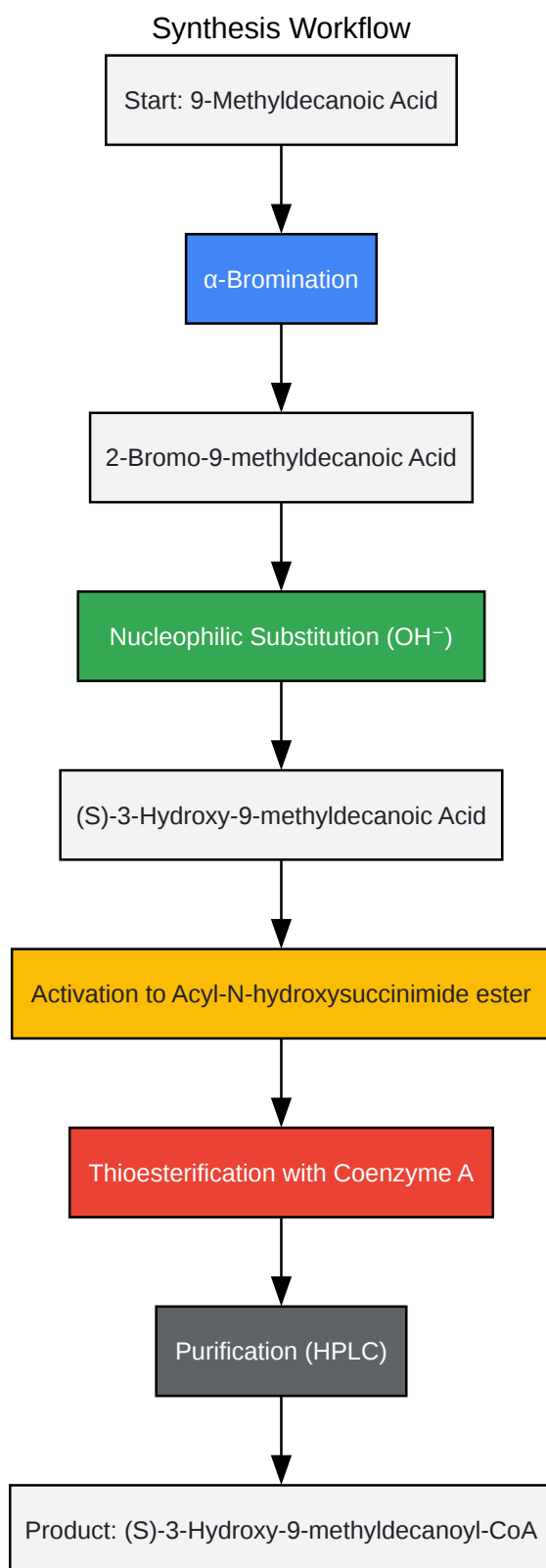
Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**, adapted from established protocols for similar molecules.

Synthesis of (S)-3-Hydroxy-9-methyldecanoyl-CoA

The synthesis of **(S)-3-Hydroxy-9-methyldecanoyl-CoA** can be achieved through a multi-step process involving the synthesis of the corresponding 3-hydroxy fatty acid followed by its activation to the coenzyme A thioester.

Workflow for the Synthesis of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**



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Caption: A representative synthetic route to **(S)-3-Hydroxy-9-methyldecanoyl-CoA**.

Protocol:

- **Synthesis of (S)-3-Hydroxy-9-methyldecanoic Acid:** This can be achieved via various stereoselective methods, such as the asymmetric reduction of the corresponding β -keto ester or through chiral pool synthesis.
- **Activation of the Carboxylic Acid:** The synthesized 3-hydroxy fatty acid is activated, for example, by conversion to an N-hydroxysuccinimide (NHS) ester or a mixed anhydride.
- **Thioesterification:** The activated 3-hydroxy fatty acid is then reacted with the free thiol of coenzyme A in an appropriate buffer system (e.g., sodium bicarbonate buffer, pH ~8.0) to form the thioester bond.
- **Purification:** The final product is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

NMR Spectroscopic Analysis

Sample Preparation:

- Dissolve 1-5 mg of purified **(S)-3-Hydroxy-9-methyldecanoyl-CoA** in 0.5 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD).
- Add a known concentration of an internal standard (e.g., DSS or TSP) for chemical shift referencing and quantification.

Data Acquisition:

- Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher).
- For structural confirmation, 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometric Analysis

Sample Preparation:

- Prepare a dilute solution of the purified sample (e.g., 1-10 μM) in a solvent compatible with electrospray ionization (ESI), such as a mixture of water, acetonitrile, and a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode).

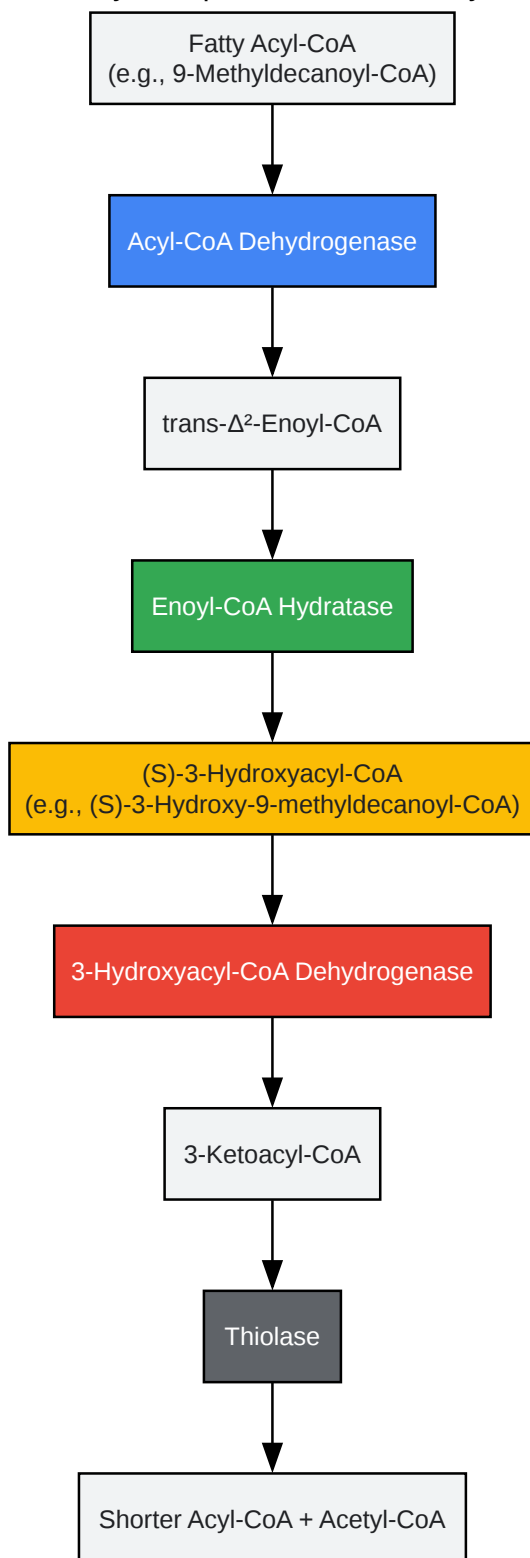
Data Acquisition:

- Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (LC-MS).
- Acquire full scan mass spectra to determine the accurate mass of the parent ion.
- Perform tandem mass spectrometry (MS/MS) to obtain characteristic fragmentation patterns for structural elucidation. The fragmentation of the phosphopantetheine arm of coenzyme A provides a signature pattern for acyl-CoA compounds.

Metabolic Pathway

(S)-3-Hydroxy-9-methyldecanoyl-CoA is an intermediate in the β -oxidation of fatty acids. This metabolic pathway is crucial for energy production from lipids.

β -Oxidation of Fatty Acids

Fatty Acid β -Oxidation Pathway

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Caption: The central role of (S)-3-Hydroxyacyl-CoA in the β -oxidation spiral.

The β -oxidation pathway involves a series of four enzymatic reactions that sequentially shorten the fatty acyl-CoA chain by two carbons, releasing acetyl-CoA in each cycle. **(S)-3-Hydroxy-9-methyldecanoyl-CoA** is formed in the second step by the action of enoyl-CoA hydratase on the corresponding trans- Δ^2 -enoyl-CoA. It is then oxidized by 3-hydroxyacyl-CoA dehydrogenase to form the 3-ketoacyl-CoA, which subsequently undergoes thiolitic cleavage.

This guide provides a foundational understanding of the spectroscopic and metabolic properties of **(S)-3-Hydroxy-9-methyldecanoyl-CoA**. The provided protocols and representative data serve as a valuable resource for researchers in the fields of metabolomics, drug discovery, and biochemistry.

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